molecular formula C19H32 B3050156 7-Phenyltridecane CAS No. 2400-01-3

7-Phenyltridecane

Cat. No.: B3050156
CAS No.: 2400-01-3
M. Wt: 260.5 g/mol
InChI Key: IMXZNWPPLCVUDT-UHFFFAOYSA-N
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Description

7-Phenyltridecane is an organic compound classified as an alkylbenzene. Its molecular formula is C19H32 , and it has a molecular weight of 260.46 g/mol . This compound is characterized by a phenyl group attached to the seventh carbon of a tridecane chain. It is a colorless liquid at room temperature and is primarily used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Phenyltridecane can be synthesized through the Friedel-Crafts alkylation of benzene with 1-chlorotridecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming benzoic acid derivatives.

    Reduction: Reduction reactions are less common but can lead to the formation of alkylated cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted phenyltridecanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

7-Phenyltridecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyltridecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its interactions with molecular targets are largely non-specific, driven by hydrophobic forces rather than specific binding to receptors or enzymes .

Comparison with Similar Compounds

  • 1-Phenyltridecane
  • 1-Phenyldodecane
  • 1-Phenyltetradecane
  • 1-Phenylundecane

Comparison: 7-Phenyltridecane is unique due to the position of the phenyl group on the seventh carbon, which can influence its physical properties and reactivity compared to other phenylalkanes. For instance, 1-Phenyltridecane has the phenyl group attached to the first carbon, which can lead to different steric and electronic effects .

Properties

IUPAC Name

tridecan-7-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXZNWPPLCVUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178730
Record name (Tridecan-7-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2400-01-3
Record name 7-Phenyltridecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Phenyltridecane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Tridecan-7-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-PHENYLTRIDECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI5CKX8LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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